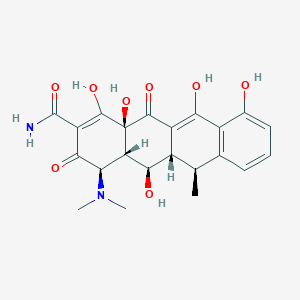
Ivermectin Impurity K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ivermectin Impurity K, also known as 3,4-Dihydro Ivermectin, is a derivative of the widely used antiparasitic agent Ivermectin. It is a process-related impurity that arises during the synthesis of Ivermectin. This compound is of significant interest due to its structural similarity to Ivermectin and its potential impact on the efficacy and safety of the final pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ivermectin Impurity K involves the partial reduction of Ivermectin. The process typically includes the use of reducing agents such as hydrogen in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure selective reduction, resulting in the formation of the desired impurity.
Industrial Production Methods: In an industrial setting, the production of this compound is managed through stringent quality control measures to monitor and limit its presence in the final product. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify this impurity during the manufacturing process.
化学反应分析
Types of Reactions: Ivermectin Impurity K undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: As mentioned, the partial reduction of Ivermectin leads to the formation of this compound.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
科学研究应用
Ivermectin Impurity K has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Ivermectin formulations.
Biology: Studies on the biological activity of this compound help in understanding its potential effects on organisms and its role as an impurity.
Medicine: Research on this compound aids in assessing the safety and efficacy of Ivermectin-based medications.
Industry: In the pharmaceutical industry, controlling the levels of this compound is crucial for maintaining the quality of the final product.
作用机制
The mechanism of action of Ivermectin Impurity K is similar to that of Ivermectin. It binds with high affinity to glutamate-gated chloride channels in the nerve and muscle cells of parasites, leading to increased permeability to chloride ions. This results in hyperpolarization of the cell membrane, causing paralysis and death of the parasite. Additionally, it may interact with gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to its antiparasitic effects.
相似化合物的比较
Ivermectin: The parent compound, widely used as an antiparasitic agent.
Avermectin B1a: Another member of the avermectin family with similar antiparasitic properties.
Milbemycin: A structurally related compound with a similar mode of action.
Uniqueness: Ivermectin Impurity K is unique due to its partial reduction state, which distinguishes it from the fully oxidized or reduced forms of Ivermectin and other related compounds. This structural difference can influence its biological activity and its behavior as an impurity in pharmaceutical formulations.
属性
CAS 编号 |
74567-01-4 |
|---|---|
分子式 |
C48H76O14 |
分子量 |
877.1 g/mol |
IUPAC 名称 |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16-triene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H76O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,25-26,28-31,33-45,49-50,52H,11,16-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29?,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI 键 |
ACNNVMSFKOFXPD-LMGLRRKJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
规范 SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
外观 |
White to Off-White Solid |
熔点 |
153-158°C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
3,4-Dihydro Ivermectin (Mixture of Diastereomers) ; 5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
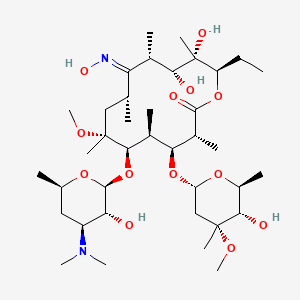

![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
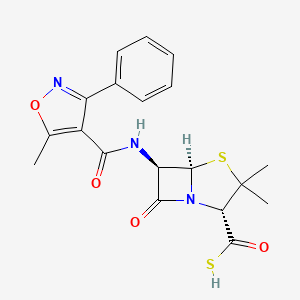

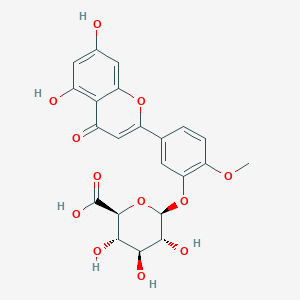
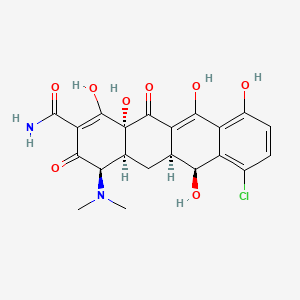
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)
